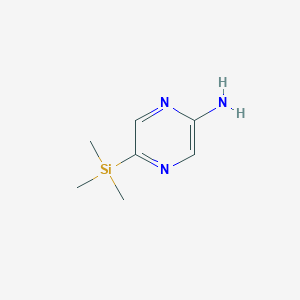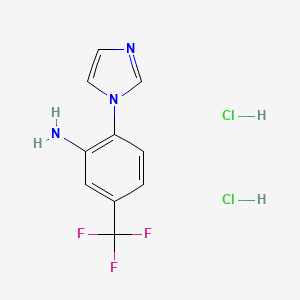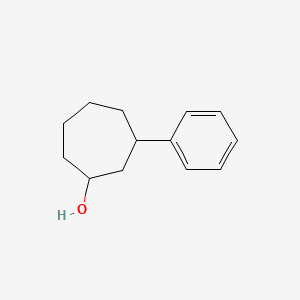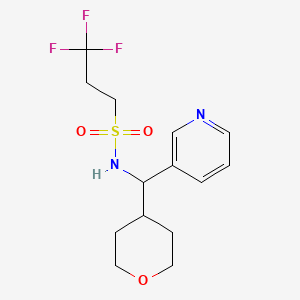
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N6O5 and its molecular weight is 454.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycine Transporter 1 Inhibition
The compound has been identified as a structurally diverse backup compound for a potent and orally available glycine transporter 1 (GlyT1) inhibitor, using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline. The compound exhibited potent GlyT1 inhibitory activity, a favorable pharmacokinetic profile, and significantly increased cerebrospinal fluid (CSF) concentration of glycine in rats (Yamamoto et al., 2016).
Antitumor and Antioxidant Activities
Cyanoacylation of related compounds has led to the synthesis of cyanoacetamide derivatives, which served as key intermediates for synthesizing various derivatives. Some of these synthesized products exhibited promising antitumor and antioxidant activities, highlighting the potential of these compounds in medical research and drug development (Bialy & Gouda, 2011).
Molecular Interaction Studies
Studies have shown the compound's potential in molecular interaction, particularly as an antagonist for cannabinoid receptors. Conformational analysis and comparative molecular field analysis (CoMFA) were employed to construct three-dimensional (3D)-quantitative structure-activity relationship (QSAR) models, providing valuable insights into the interaction of the compound with the CB1 receptor (Shim et al., 2002).
Antiviral Activity
Derivatives of related compounds were synthesized and tested for their antiviral activity against the H5N1 virus. This included detailed synthesis, spectroscopic data, and antiviral activity reports, showing high effectiveness against the avian influenza virus (Flefel et al., 2012).
properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c1-26-14-16(21(25-26)32-2)22(31)27-10-3-5-15(13-27)20(30)23-9-11-28-19(29)8-7-17(24-28)18-6-4-12-33-18/h4,6-8,12,14-15H,3,5,9-11,13H2,1-2H3,(H,23,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSZJRPFLOEAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)

![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)

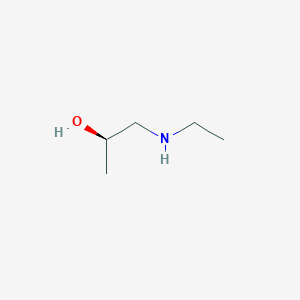
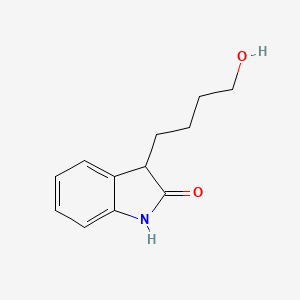
![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)
